molecular formula C15H17ClN4O B10805767 1-(chloromethyl)-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 757192-73-7

1-(chloromethyl)-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B10805767
CAS No.: 757192-73-7
M. Wt: 304.77 g/mol
InChI Key: JLDUIAOAHGOFFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-347453 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves organic reactions such as nucleophilic substitution, condensation, and cyclization under controlled conditions.

Industrial Production Methods

Industrial production of WAY-347453 is carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Quality control measures are implemented to maintain the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

WAY-347453 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

WAY-347453 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its role in inhibiting Glutathione S-Transferase Omega 1, which is involved in cellular detoxification processes.

    Medicine: Investigated for its potential therapeutic applications in treating diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

WAY-347453 exerts its effects by inhibiting the activity of Glutathione S-Transferase Omega 1. This enzyme plays a crucial role in the detoxification of harmful compounds within cells. By inhibiting this enzyme, WAY-347453 can modulate cellular detoxification pathways and influence various biological processes.

Comparison with Similar Compounds

Similar Compounds

    WAY-100635: Another compound known for its role as a selective serotonin receptor antagonist.

    WAY-267464: Known for its role as an oxytocin receptor agonist.

Uniqueness

WAY-347453 is unique due to its specific inhibition of Glutathione S-Transferase Omega 1, which sets it apart from other compounds with different molecular targets and mechanisms of action.

Biological Activity

1-(Chloromethyl)-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a compound belonging to the class of triazoloquinazolinones, which have garnered attention for their diverse biological activities. This article explores its pharmacological properties, including its antihistaminic, anti-inflammatory, and potential anticancer activities.

  • Molecular Formula : C15H17ClN4O
  • Molecular Weight : 304.77 g/mol
  • CAS Number : 771499-33-3

Antihistaminic Activity

Research has indicated that derivatives of triazoloquinazolinones exhibit significant antihistaminic properties. A study demonstrated that compounds similar to this compound effectively protected guinea pigs from histamine-induced bronchospasm, showcasing their potential as H1-antihistamines. For instance:

  • Compound Efficacy : The compound showed comparable efficacy to chlorpheniramine maleate in protecting against bronchospasm (71% protection) while demonstrating lower sedation effects (5% compared to 25% for chlorpheniramine) .

Anti-inflammatory Activity

Triazoloquinazolinones have also been evaluated for their anti-inflammatory effects. In experimental models, certain derivatives exhibited superior anti-inflammatory activity compared to standard treatments like indomethacin. The mechanism appears to involve inhibition of pro-inflammatory cytokines and mediators .

Anticancer Potential

The quinazoline scaffold has been associated with various anticancer activities. Studies suggest that compounds with this structure can inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in cancer cell proliferation and survival. The specific derivative this compound could potentially serve as a lead compound in developing new anticancer therapies .

Synthesis and Evaluation

A series of triazoloquinazolinones were synthesized and evaluated for biological activity. The synthesis involved the cyclization of hydrazinoquinazolinones with various carbon donors. The resulting compounds were tested for their pharmacological profiles:

  • In Vivo Studies : Compounds were tested in conscious guinea pigs for antihistaminic activity. Results showed significant protection against induced bronchospasm.
  • Sedation Levels : Notably low sedation levels were recorded for several compounds in comparison to traditional antihistamines .

Summary Table of Biological Activities

Compound NameBiological ActivityReference
This compoundAntihistaminic (71% protection)
Various TriazoloquinazolinonesAnti-inflammatory
Quinazoline DerivativesEGFR-TK inhibition

Properties

CAS No.

757192-73-7

Molecular Formula

C15H17ClN4O

Molecular Weight

304.77 g/mol

IUPAC Name

1-(chloromethyl)-4-(3-methylbutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C15H17ClN4O/c1-10(2)7-8-19-14(21)11-5-3-4-6-12(11)20-13(9-16)17-18-15(19)20/h3-6,10H,7-9H2,1-2H3

InChI Key

JLDUIAOAHGOFFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCl

Origin of Product

United States

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